Technical Analysis: Delta-3-Carene vs. Delta-4-Carene Isomers
Technical Analysis: Delta-3-Carene vs. Delta-4-Carene Isomers
The following technical guide provides an in-depth analysis of the structural, chemical, and functional differences between Delta-3-Carene and Delta-4-Carene . This document is structured to serve researchers and drug development professionals requiring precise characterization and differentiation of these bicyclic monoterpenes.
[1]
Executive Summary
Delta-3-carene (3-carene) and Delta-4-carene (4-carene) are isomeric bicyclic monoterpenes sharing the carane skeleton (bicyclo[4.1.0]heptane). While 3-carene is a ubiquitous component of turpentine and essential oils (e.g., Pinus spp., Cannabis), 4-carene is a rare isomer, often appearing as a minor biosynthetic product or a catalytic isomerization artifact.
The critical distinction lies in the position of the endocyclic double bond , which dictates their reactivity, stereochemistry, and pharmacological potential. 3-Carene is extensively studied for its anti-inflammatory and bone-healing properties, whereas 4-carene is emerging as a bioactive component in specific niche botanicals like Pistacia vera and Clausena anisum-olens.
Structural & Physical Chemistry[2][3][4]
Nomenclature and Numbering Resolution
Confusion often arises in the literature regarding the numbering of the carane system. To ensure scientific integrity, this guide adheres to the standard IUPAC carane numbering system :
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Bridgehead carbons: C1 and C6.
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Gem-dimethyl group: Located at C7 (the cyclopropane bridge).
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Methyl group: Located at C3.[1]
| Isomer | Common Name | IUPAC Name | Double Bond Position |
| Isomer A | (+)-3-Carene | (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | C3 – C4 |
| Isomer B | (+)-4-Carene | (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-4-ene | C4 – C5 |
Note: Some databases refer to "4-carene" as 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene.[2][3] This represents a skeletal rearrangement (methyl shift) often observed in acid-catalyzed conditions. However, in the context of physiological biosynthesis and standard isomerization, "Delta-4-carene" refers to the double-bond isomer (hept-4-ene).
Physical Properties Comparison
The shift of the double bond affects the molecular volume and boiling point, allowing for separation via precision fractional distillation.
| Property | Delta-3-Carene | Delta-4-Carene |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol | 136.23 g/mol |
| Boiling Point | 170–172 °C | ~168–169 °C (Lower) |
| Density (20°C) | 0.864 g/mL | 0.856 g/mL |
| Optical Rotation | [α]D +15° to +17° | [α]D +60° to +76° (Highly Dextrorotatory) |
| Solubility | Lipophilic (Fats, Oils, Ethanol) | Lipophilic |
Spectroscopic Differentiation (Self-Validating Protocols)
Distinguishing these isomers requires high-resolution spectroscopy. The following protocols serve as a self-validating system for identification.
Nuclear Magnetic Resonance (NMR)
The most definitive method for differentiation is ¹H-NMR, specifically analyzing the olefinic region.
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Delta-3-Carene: The double bond is between C3 and C4. The methyl group at C3 is attached to the double bond, meaning there is one olefinic proton at C4.
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Diagnostic Signal: ~5.2 - 5.4 ppm (Broad singlet or multiplet, 1H at C4).
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Methyl Signal: ~1.6 - 1.7 ppm (Vinylic methyl at C3).
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Delta-4-Carene: The double bond is between C4 and C5. The methyl group at C3 is allylic but not vinylic. There are two olefinic protons (at C4 and C5) or one if the methyl is considered at C4 in the rearranged form. Assuming the standard 3,7,7-trimethyl-hept-4-ene structure:
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Diagnostic Signal: ~5.5 - 5.7 ppm (Multiplet, 1H or 2H depending on exact substitution pattern).
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Key Difference: The C3-Methyl signal shifts upfield (approx 1.0 - 1.1 ppm) as it is no longer directly on the double bond, becoming a methine-attached methyl.
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Mass Spectrometry (GC-MS)
While both isomers have a molecular ion of m/z 136 , their fragmentation patterns differ due to the stability of the retro-Diels-Alder products.
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Delta-3-Carene:
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Base Peak: m/z 93 (Loss of isopropyl radical/rearrangement).
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Significant Peak: m/z 91 (Tropylium ion).
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-
Delta-4-Carene:
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Often shows a higher relative abundance of m/z 91 and m/z 79 due to easier aromatization or ring opening facilitated by the C4-C5 double bond position relative to the cyclopropane ring.
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Biosynthesis and Chemical Isomerization
Biosynthetic Pathways
Delta-3-carene is produced by 3-carene synthase (a terpene synthase, TPS) from Geranyl Pyrophosphate (GPP). Delta-4-carene is rarely the primary product of a dedicated synthase but occurs in high concentrations in specific chemotypes (e.g., Pistacia vera hull oil, Clausena spp.).
Catalytic Isomerization
Delta-3-carene can be isomerized to Delta-4-carene using basic catalysts or hydrogenation catalysts (Pd/C) under specific conditions. This is a reversible equilibrium where Delta-4-carene is often the kinetic product or can be isolated due to its lower boiling point.[4]
Figure 1: Biosynthetic origin and catalytic isomerization relationship between 3-carene and 4-carene.[4]
Pharmacological & Toxicological Profiles
The structural difference translates into distinct biological interactions, particularly in how these molecules interact with cellular membranes and enzymes.
Delta-3-Carene: The Bone Healer
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Mechanism: Stimulates the differentiation of osteoblasts.
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Key Pathway: Upregulation of Alkaline Phosphatase (ALP) and Type I Collagen expression.[5]
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Toxicity: Known respiratory irritant (sensory irritation RD50 ~1345 ppm). Can cause bronchoconstriction at high concentrations.[5]
Delta-4-Carene: The Antimicrobial Agent
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Occurrence: Major component (up to 30%) in Pistacia vera (pistachio) hull essential oil.[6]
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Activity:
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Antimicrobial: Demonstrates efficacy against Gram-positive bacteria (S. aureus) and fungi.
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Insecticidal: Shows contact toxicity against storage pests (Lasioderma serricorne).
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-
Cytoprotection: Preliminary studies suggest cytoprotective effects in lymphocytes against oxidative stress, distinct from the irritation profile of 3-carene.
Experimental Workflow: Separation Protocol
To isolate Delta-4-carene from a mixture (e.g., isomerized turpentine), follow this fractional distillation protocol.
Prerequisites:
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High-efficiency fractionation column (min. 50 theoretical plates).
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Vacuum system (to reduce thermal degradation).
Step-by-Step Protocol:
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Feed Preparation: Charge the distillation pot with the isomerization mixture (typically 60:40 3-carene:4-carene).
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Equilibration: Heat under total reflux for 1 hour to stabilize the column temperature profile.
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Fraction Collection (Delta-4-Carene):
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Pressure: 10-20 mmHg (Vacuum).
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Temperature Cut: Collect the lower boiling fraction. Delta-4-carene boils approx. 2-3°C lower than 3-carene at atmospheric pressure; under vacuum, this delta is maintained.
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Validation: Spot check fractions using GC-FID. Look for the peak eluting slightly before the main 3-carene peak on non-polar columns (e.g., DB-5).
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-
Purification: Re-distill the enriched Delta-4-carene fraction to achieve >95% purity.
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Storage: Store under Nitrogen at 4°C to prevent oxidation (auto-oxidation of 4-carene yields 4,5-epoxides and hydroperoxides).
References
- Isomerization of 3-carene to 4-carene and further conversion.
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Evaluation of sensory irritation of delta3-carene and turpentine. PubMed. [Link]
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In Vitro Evaluation of the Antioxidant, Cytoprotective, and Antimicrobial Properties of Essential Oil from Pistacia vera L. ResearchGate. [Link]
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Contact Toxicity and Repellency of the Main Components From the Essential Oil of Clausena anisum-olens. PubMed Central. [Link]
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Delta-3-Carene Compound Summary. PubChem. [Link]
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Delta-4-Carene Compound Summary. The Good Scents Company. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. (+)-4-Carene | C10H16 | CID 71351627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,3S)-(E)-4-carene, 5208-50-4 [thegoodscentscompany.com]
- 4. US3407241A - Isomerization of 3-carene to 4-carene and further conversion of 4-carene - Google Patents [patents.google.com]
- 5. 3-CARENE | 13466-78-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
